4-Amino-2-fluorobenzophenone 4-Amino-2-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14050407
InChI: InChI=1S/C13H10FNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2
SMILES:
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol

4-Amino-2-fluorobenzophenone

CAS No.:

Cat. No.: VC14050407

Molecular Formula: C13H10FNO

Molecular Weight: 215.22 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-fluorobenzophenone -

Specification

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
IUPAC Name (4-amino-2-fluorophenyl)-phenylmethanone
Standard InChI InChI=1S/C13H10FNO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Standard InChI Key ZLEFKGAGSCJDBB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)F

Introduction

Chemical Identity and Structural Characteristics

4-Amino-2-fluorobenzophenone (IUPAC: 2-amino-4′-fluorobenzophenone) is an aromatic ketone with the molecular formula C13H10FNOC_{13}H_{10}FNO and a molecular weight of 215.223 g/mol . The compound consists of two benzene rings connected by a ketone group, with an amino (-NH2_2) substituent at the 2-position of one ring and a fluorine atom at the 4′-position of the adjacent ring (Figure 1). This substitution pattern distinguishes it from related benzophenone derivatives and influences its electronic and steric behavior in chemical reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point390.6 ± 27.0 °C (760 mmHg)
Melting Point122–128°C
Flash Point190.0 ± 23.7 °C
SolubilityLow in water; soluble in organic solvents (e.g., toluene, ethanol)

The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the amino group provides a reactive site for further functionalization, making it invaluable in medicinal chemistry .

Synthesis Methodologies

Friedel-Crafts Acylation and Hofmann Degradation

The most efficient synthesis route, as detailed in CN1690042A , involves a three-step process:

  • Friedel-Crafts Reaction: Phthalic anhydride reacts with fluorobenzene in the presence of anhydrous AlCl3_3 to form 2-(4-fluorobenzoyl)benzoic acid (yield: 97.2%).

  • Acyl Chlorination and Amidation: The benzoic acid derivative is treated with thionyl chloride (SOCl2_2) to form the acyl chloride, which subsequently reacts with ammonia to yield 2-(4-fluorobenzoyl)benzamide (yield: 95.2%).

  • Hofmann Degradation: The amide undergoes reaction with sodium hypochlorite (NaClO) in basic conditions to produce 4-amino-2-fluorobenzophenone (yield: 85%, purity >99% via HPLC) .

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts/Hofmann78.699.6High yield, scalable
Anthranilic Acid Route49.095.0Fewer steps
Isatoic Anhydride Route41.290.5Avoids Grignard reagents

The Friedel-Crafts/Hofmann method is favored industrially due to its superior yield and operational simplicity compared to older methods that required Grignard reagents or suffered from side reactions .

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound exhibits a melting point range of 122–128°C , which is critical for its purification via recrystallization. Its thermal decomposition begins above 190°C, as indicated by its flash point .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1670 cm1^{-1} (C=O stretch) and 3400 cm1^{-1} (N-H stretch).

  • NMR: 1H^1H NMR (DMSO-d6_6) shows signals at δ 6.8–7.9 ppm (aromatic protons) and δ 5.2 ppm (NH2_2) .

Applications in Pharmaceutical Chemistry

4-Amino-2-fluorobenzophenone serves as a key intermediate in synthesizing itavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia . The fluorine atom improves the drug’s bioavailability by reducing first-pass metabolism, while the amino group allows for further derivatization into active metabolites.

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 254 nm) is the gold standard for assessing purity (>99%). A C18 column and mobile phase of acetonitrile/water (70:30) achieve baseline separation of impurities .

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 215.1 [M+H]+^+ .

ParameterValue
Flash Point190.0 ± 23.7 °C
Hazard ClassificationIrritant (skin/eyes)
StorageCool, dry place; avoid light

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling due to the compound’s irritant properties .

Recent Advances and Future Directions

Recent patents (e.g., CN103086899A ) have optimized reaction conditions to reduce energy consumption and improve yields. Future research aims to:

  • Develop continuous-flow synthesis platforms to enhance scalability.

  • Explore biocatalytic routes for greener production.

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